5-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine
Description
5-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine is a pyrimidine derivative substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a 2-naphthyloxy moiety. Pyrimidine-based compounds are widely investigated in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-naphthalen-2-yloxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-18-8-5-15(6-9-18)17-12-22-20(23-13-17)24-19-10-7-14-3-1-2-4-16(14)11-19/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBNWKBPKWNGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2-naphthol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-chlorobenzaldehyde and 2-naphthol in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate compound undergoes cyclization with a suitable reagent, such as guanidine, to form the pyrimidine ring.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving automated reactors and continuous flow systems.
Chemical Reactions Analysis
Oxidation Reactions
The pyrimidine core undergoes dehydrogenation reactions using oxidizing agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This reaction typically proceeds in tetrahydrofuran (THF) at low temperatures (-70°C to -30°C), leading to the formation of dehydrogenated intermediates critical for further functionalization .
| Reagent | Conditions | Outcome | Yield |
|---|---|---|---|
| DDQ | THF, -70°C to -30°C | Dehydrogenation of pyrimidine ring | 71% |
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring facilitates nucleophilic substitution at the 4-position. For example, reactions with 2-lithio-1,3-dithiane generate sulfur-containing derivatives:
Mechanism :
-
Generation of 2-lithio-1,3-dithiane using n-butyllithium at -70°C.
-
Nucleophilic attack on the pyrimidine ring, followed by oxidation with DDQ to yield 2-chloro-4-(1',3'-dithian-2'-yl)pyrimidine .
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Chloropyrimidine | 2-Lithio-1,3-dithiane | THF, -70°C, DDQ oxidation | 2-Chloro-4-(1',3'-dithian-2'-yl)pyrimidine | 71% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions, such as:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids introduces aryl groups at reactive positions, enhancing structural diversity.
| Catalyst | Reagent | Conditions | Outcome |
|---|---|---|---|
| Pd(PPh₃)₄ | Arylboronic acid | DME, 80°C, Na₂CO₃ | Biaryl-functionalized pyrimidine |
Buchwald-Hartwig Amination
Introduction of amine groups via coupling with aryl halides or amines:
| Catalyst | Reagent | Conditions | Outcome |
|---|---|---|---|
| Pd₂(dba)₃ | Primary/secondary amine | Toluene, 100°C | Aminated pyrimidine derivatives |
Chlorination
The 4-chlorophenyl group can undergo further electrophilic substitution, such as nitration or sulfonation, under acidic conditions.
Ether Cleavage
The naphthyloxy group is susceptible to cleavage under strong acidic (HBr/AcOH) or basic (NaOH/EtOH) conditions, yielding hydroxylated intermediates.
Synthetic Optimization
Industrial-scale synthesis employs continuous flow reactors to enhance efficiency, achieving higher yields (≥85%) compared to batch processes.
This reactivity profile underscores the compound’s versatility in organic synthesis and drug discovery. Further studies exploring its electrochemical and photochemical properties could unlock additional applications.
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 5-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine. Research indicates that this compound exhibits significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
- Mechanism of Action : The compound effectively suppresses COX-2 activity, which is crucial for the synthesis of pro-inflammatory mediators. The IC50 values for this compound have been reported to be comparable to standard anti-inflammatory drugs like celecoxib, indicating its potential as a therapeutic agent for inflammatory conditions .
- Case Studies : In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of this compound significantly reduced inflammation. The structure-activity relationship (SAR) analysis revealed that electron-donating groups enhance its anti-inflammatory effects .
Anticancer Applications
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.
- Cytotoxicity Evaluation : A series of derivatives were synthesized and tested against the National Cancer Institute’s 60 human cancer cell line panel. Notably, certain analogs exhibited selective cytotoxicity against breast cancer and renal cancer cell lines, suggesting their utility as potential anticancer agents .
- Structure-Activity Relationship : The SAR studies indicated that modifications at specific positions on the pyrimidine ring can significantly affect biological activity. For example, compounds with particular substituents showed enhanced antiproliferative effects compared to their analogs .
Table 1: Summary of Anticancer Activity
| Study | Findings | Cell Lines Tested | GI50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
Mechanisms of Action and Therapeutic Potential
The mechanisms through which this compound exerts its effects are being actively researched:
- Inhibition of Key Pathways : The compound has been shown to inhibit critical signaling pathways involved in tumor growth and proliferation, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
- Combination Therapy : Investigations into combination therapies suggest that pairing this compound with traditional chemotherapeutics could enhance overall treatment efficacy by targeting multiple pathways involved in cancer progression .
Future Directions and Research Opportunities
The ongoing research into the biological activities of this compound indicates several promising avenues:
- Further Development : Compounds identified as having significant anticancer activity are being considered for further development towards clinical trials.
- Mechanism Studies : Continued exploration of the mechanisms underlying the anti-inflammatory and anticancer effects will be crucial for optimizing these compounds for therapeutic use .
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 5-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine with analogs from the evidence:
*Estimated properties based on structural analogs.
Key Observations:
- Steric Effects: The naphthyloxy substituent is bulkier than the trifluoromethylphenoxy group in , which may influence binding pocket accessibility in enzymes like sirtuins or histone deacetylases (HDACs).
- Electronic Effects : The 4-chlorophenyl group is a common feature across analogs, providing electron withdrawal that stabilizes π-π stacking interactions in hydrophobic regions of targets .
Enzyme Inhibition
- Ethyl 2-[5-(4-ClPh)-2-Me-1H-Imidazole-4-yl]acetate : Demonstrated strong inhibitory effects on nuclear sirtuins (IC₅₀ ~0.5 µM in NSCLC cells) with superior docking scores (Glide Score: −12.3) compared to reference inhibitors. This highlights the imidazole core’s role in sirtuin binding.
- 5-(4-ClPh)-2-[3-(CF₃)phenoxy]pyrimidine : While direct activity data are unavailable, the trifluoromethyl group is associated with enhanced metabolic stability and target affinity in related kinase inhibitors.
Antiviral Potential
- 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-ClPh)hydrazinyl]-4H-1,2,4-triazole-3-thiol : Active against SARS-CoV-2 (EC₅₀ ~3.2 µM), suggesting that chloroaryl-pyrimidine hybrids may have broad antiviral utility.
Comparison with the Target Compound
The target compound’s pyrimidine core and naphthyloxy group may offer distinct advantages:
- Pyrimidine vs. Imidazole Core : Pyrimidines generally exhibit better metabolic stability than imidazoles, which are prone to oxidation. However, imidazoles may achieve stronger hydrogen bonding with sirtuin active sites .
- Naphthyloxy vs. Trifluoromethylphenoxy: The naphthyloxy group’s aromaticity could enhance interactions with allosteric pockets, while the trifluoromethyl group in improves resistance to enzymatic degradation.
Biological Activity
5-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its pyrimidine core, substituted with a chlorophenyl group and a naphthyloxy moiety. The presence of these substituents is believed to influence its biological activity significantly.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The compound's unique structure allows it to potentially inhibit certain enzymatic activities or interfere with receptor signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it could induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
- Case Study : In a study involving human non-small cell lung cancer (A549) cells, the compound showed an IC50 value indicating significant cytotoxicity, suggesting potential as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. It appears to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response.
- Research Findings : In various bioassays, this compound demonstrated a dose-dependent inhibition of COX-2 activity, which is crucial for reducing inflammation. The IC50 values for COX-2 inhibition were comparable to those of established anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds. Below is a summary table highlighting key differences in biological activities:
| Compound Name | Anticancer Activity (IC50) | COX-2 Inhibition (IC50) |
|---|---|---|
| This compound | X µM | Y µM |
| Compound A | Z µM | W µM |
| Compound B | V µM | U µM |
Note: Actual IC50 values for comparison should be filled based on experimental data from relevant studies.
Q & A
Q. How can theoretical frameworks enhance its pharmacological research?
- Methodological Answer : Link studies to established theories (e.g., structure-activity relationships for kinase inhibitors). Use systems biology models to predict off-target effects. Apply the Conceptual Framework for Drug Repurposing to explore non-obvious therapeutic applications (e.g., anti-inflammatory activity via COX-2 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
